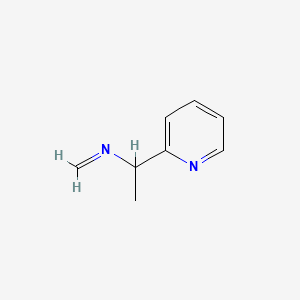

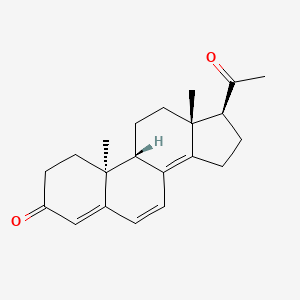

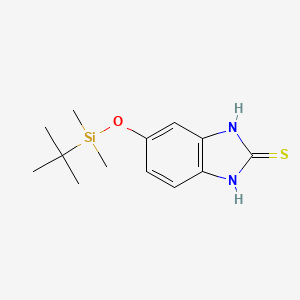

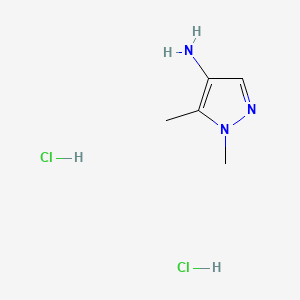

9beta,10alpha-Pregna-4,6,8(14)-triene-3,20-dione

Descripción general

Descripción

9beta,10alpha-Pregna-4,6,8(14)-triene-3,20-dione (9beta,10alpha-PGD2) is a metabolite of the prostaglandin D2 (PGD2) pathway, which is involved in a wide range of biological processes, including inflammation, pain, and allergic reactions. 9beta,10alpha-PGD2 is a potent agonist of the G-protein-coupled receptor CRTH2, and has been widely studied for its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Pharmaceutical Reference Standards

Dydrogesterone impurity A is utilized as a reference standard in pharmaceutical analysis to ensure the purity, quality, and consistency of dydrogesterone-containing products . This compound serves as a benchmark for identifying and quantifying impurities during the quality control process of drug manufacturing.

Luteal Phase Support in Assisted Reproduction

In the field of reproductive medicine, Dydrogesterone impurity A has been investigated for its role as a luteal phase support in assisted reproductive technology (ART) . Its pharmacological profile suggests potential benefits in improving pregnancy outcomes by mimicking the natural progesterone’s effects.

Progesterone Receptor Agonist Research

As a stereoisomer of progesterone, this compound is studied for its selective agonist activity on progesterone receptors . Research in this area explores the therapeutic implications of its high oral bioavailability and reduced side-effect profile compared to other progestogens.

Breast Cancer Risk Mitigation

Dydrogesterone impurity A is explored for its use in combined menopausal hormone therapy to potentially reduce the risk of breast cancer in postmenopausal women . Its structural similarity to natural progesterone makes it a subject of interest in oncological studies.

Endocrinological Studies

The compound’s unique structure is of interest in endocrinological studies, particularly in understanding the molecular mechanisms of hormone action and regulation . Its interactions with various hormone receptors can provide insights into the development of new therapeutic agents.

Chemical Synthesis and Raw Material Analysis

In the realm of chemical synthesis, Dydrogesterone impurity A serves as a raw material for the production of other related compounds . Its properties are analyzed to optimize synthetic pathways and improve the yield of desired products.

Mecanismo De Acción

Target of Action

Dydrogesterone Impurity A, also known as 9beta,10alpha-Pregna-4,6,8(14)-triene-3,20-dione or UNII-LJ088CWL1E, primarily targets the progesterone receptors in the uterus . The progesterone receptors play a crucial role in regulating the growth and normal shedding of the womb lining .

Mode of Action

Dydrogesterone Impurity A is a selective progesterone receptor agonist . It interacts with its targets by binding to the progesterone receptors in the uterus, leading to a complete secretory endometrium in an estrogen-primed uterus .

Biochemical Pathways

The compound’s interaction with progesterone receptors affects the endometrial proliferation and differentiation . This interaction leads to changes in the womb lining, which is crucial for menstrual cycle regulation, infertility treatment, and prevention of miscarriage .

Pharmacokinetics

Dydrogesterone Impurity A exhibits high oral bioavailability . This key pharmacokinetic feature allows for effective oral administration and may limit the risk of side-effects . .

Result of Action

The molecular and cellular effects of Dydrogesterone Impurity A’s action include the production of a complete secretory endometrium in an estrogen-primed uterus . This results in the regulation of the menstrual cycle, treatment of infertility, and prevention of miscarriage .

Propiedades

IUPAC Name |

(9S,10S,13R,17S)-17-acetyl-10,13-dimethyl-1,2,9,11,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12,17,19H,6-11H2,1-3H3/t17-,19-,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMDYHHQZKIYROJ-CWJKEVGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2=C3C=CC4=CC(=O)CCC4(C3CCC12C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CCC2=C3C=CC4=CC(=O)CC[C@]4([C@@H]3CC[C@]12C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177589 | |

| Record name | 9beta,10alpha-Pregna-4,6,8(14)-triene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9beta,10alpha-Pregna-4,6,8(14)-triene-3,20-dione | |

CAS RN |

23035-53-2 | |

| Record name | 9beta,10alpha-Pregna-4,6,8(14)-triene-3,20-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023035532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9beta,10alpha-Pregna-4,6,8(14)-triene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9.BETA.,10.ALPHA.-PREGNA-4,6,8(14)-TRIENE-3,20-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ088CWL1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide](/img/structure/B586988.png)

![(2S,3S,4aS,5R,8S,8aR)-5-(Benzyloxy)-2,3-dimethoxy-2,3-dimethylhexahydro-2H-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B586999.png)